molecular formula C8H12BrNO2 B12634569 6-bromo-N-methoxy-N-methylhexa-2,4-dienamide CAS No. 920504-63-8

6-bromo-N-methoxy-N-methylhexa-2,4-dienamide

Cat. No.: B12634569
CAS No.: 920504-63-8
M. Wt: 234.09 g/mol
InChI Key: LXTOABAMDUQRSZ-UHFFFAOYSA-N
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Description

6-Bromo-N-methoxy-N-methylhexa-2,4-dienamide is a chemical compound with the molecular formula C8H9BrN2O2. It is known for its unique structure, which includes a bromine atom, a methoxy group, and a methyl group attached to a hexa-2,4-dienamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-methoxy-N-methylhexa-2,4-dienamide typically involves the bromination of a suitable precursor followed by the introduction of methoxy and methyl groups. One common method involves the reaction of 2,4-hexadienamide with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position. This is followed by methylation and methoxylation reactions to obtain the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-methoxy-N-methylhexa-2,4-dienamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Bromo-N-methoxy-N-methylhexa-2,4-dienamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-bromo-N-methoxy-N-methylhexa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The bromine atom and functional groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N-methoxy-N-methylhexa-2,4-dienamide is unique due to its hexa-2,4-dienamide backbone, which imparts distinct chemical and biological properties.

Properties

CAS No.

920504-63-8

Molecular Formula

C8H12BrNO2

Molecular Weight

234.09 g/mol

IUPAC Name

6-bromo-N-methoxy-N-methylhexa-2,4-dienamide

InChI

InChI=1S/C8H12BrNO2/c1-10(12-2)8(11)6-4-3-5-7-9/h3-6H,7H2,1-2H3

InChI Key

LXTOABAMDUQRSZ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C=CC=CCBr)OC

Origin of Product

United States

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